
Ammonia-boranecarboxylic acid
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Description
Ammonia-boranecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is CH4BNO2 and its molecular weight is 72.86 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
1.1 Amidation Reactions
Ammonia-boranecarboxylic acid is utilized in amidation reactions where it serves as a dual-purpose reagent. In one method, it activates carboxylic acids to form triacyloxyborane-amine complexes, facilitating the formation of amides from amines and carboxylic acids. This process has demonstrated high yields (55-99%) for primary, secondary, and tertiary amides, showcasing broad functional group tolerance .
1.2 Reductive Amination
Recent studies have highlighted the effectiveness of this compound in reductive amination processes. It acts as a stable reductant alongside titanium tetrachloride to convert carboxylic acids into amines efficiently. The reaction conditions allow for the transformation of both aromatic and aliphatic acids into their corresponding amines with high yields .
Catalysis
2.1 Hydroboration-Hydrolysis Reactions
This compound is a key player in hydroboration-hydrolysis reactions, where it reduces ketones and aldehydes to alcohols under mild conditions. The presence of catalytic amounts of titanium tetrachloride significantly accelerates these reactions, allowing for the efficient conversion of various carbonyl compounds .
2.2 Borylation Methodologies
In addition to its role in reductions, this compound is employed in borylation methodologies. These reactions facilitate the introduction of boron into organic molecules, which can be further transformed into various functional groups, expanding the scope of synthetic chemistry .
Energy Applications
3.1 Hydrogen Storage and Release
This compound is being investigated for its potential in hydrogen storage systems. Its ability to release hydrogen upon hydrolysis makes it a candidate for efficient hydrogen fuel applications. Recent advancements have shown that modified catalysts can enhance the hydrolysis rate of ammonia-borane, thus improving its viability as a hydrogen source .
3.2 Fuel Cells
The compound's properties are also being explored in fuel cell technology, where controlled hydrogen release can be harnessed for energy production. The stability and efficiency of this compound under various conditions make it an attractive option for developing sustainable energy solutions .
Synthesis of Amides
A study demonstrated the synthesis of various amides using this compound as a reagent under optimized conditions. The research reported yields ranging from 55% to 99%, indicating the compound's effectiveness in facilitating amidation reactions across diverse substrates.
Catalytic Reduction of Carboxamides
Another investigation focused on the catalytic reduction of carboxamides using this compound combined with titanium tetrachloride. The results showed significant conversion rates to primary and secondary amines, highlighting its utility in organic synthesis .
Properties
CAS No. |
74861-59-9 |
---|---|
Molecular Formula |
CH4BNO2 |
Molecular Weight |
72.86 g/mol |
InChI |
InChI=1S/CHBO2.H3N/c2-1(3)4;/h(H,3,4);1H3 |
InChI Key |
DBZSAPVBJLSYHE-UHFFFAOYSA-N |
SMILES |
[B]C(=O)O.N |
Canonical SMILES |
[B]C(=O)[O-].[NH4+] |
Synonyms |
2-boronoglycine |
Origin of Product |
United States |
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